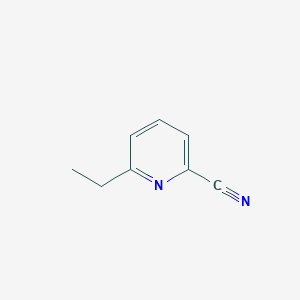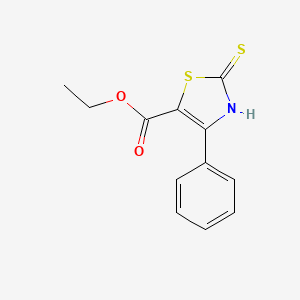
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the class of beta amino acids and derivatives .
Synthesis Analysis
The synthesis of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate involves several steps. In one method, a mixture of 2-amino-4-methyl-1,3-thiazole-5-carboxylate and pyridine was taken, and 4-methyl benzoyl chloride was added dropwise at 0-5 °C . In another method, the solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Molecular Structure Analysis
The molecular formula of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is C12H11NO2S2, and its molecular weight is 265.35 . The IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 cm^-1 (C–H), 1706 cm^-1 (C=O), 1617 cm^-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate include a melting point of 230–232 °C . The IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 cm^-1 (C–H), 1706 cm^-1 (C=O), 1617 cm^-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate has been used as a precursor in the synthesis of various novel compounds, including thiazolo[3,2-b][1,2,4]triazoles and thiazolo[4,5-d]pyrimidines. These compounds have potential applications in medicinal chemistry, particularly as antimicrobial agents. Researchers have explored its reactivity with cyano compounds and halo esters to develop compounds with potential biological activities (El-Sherief et al., 2011), (Urgun et al., 2000).
Antimicrobial Activity
- Compounds derived from ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate have shown promising antimicrobial activities. Specific derivatives have been tested against bacteria and fungi, displaying significant inhibitory effects. This suggests the compound's utility in developing new antimicrobial agents with potential applications in fighting infectious diseases (Balkan et al., 2001).
Structural Analysis and Molecular Docking
- The compound has been a subject of structural analysis, including the study of its crystal structure and molecular docking studies. These analyses are crucial for understanding the compound's interactions at the molecular level, which can inform the design of drugs and materials with specific properties (Lynch & Mcclenaghan, 2004).
Development of Anti-rheumatic Agents
- Research into the compound's derivatives has explored their potential as anti-rheumatic agents. Specifically, studies on the anti-rheumatic effects of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes highlight the therapeutic potential of these compounds in treating rheumatic diseases (Sherif & Hosny, 2014).
Anticancer Activity
- Investigations into thiazole compounds synthesized from ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate have extended to their anticancer activities. These studies aim to develop new therapeutic agents for cancer treatment, highlighting the compound's role in advancing oncology research (Sonar et al., 2020).
Orientations Futures
The future directions for research on Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate could include further exploration of its potential therapeutic roles, given its promising properties as a starting material for the synthesis of diverse range of heterocyclic analogues with potential antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Propriétés
IUPAC Name |
ethyl 4-phenyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-11(14)10-9(13-12(16)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSCMRZQAUGMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)S1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

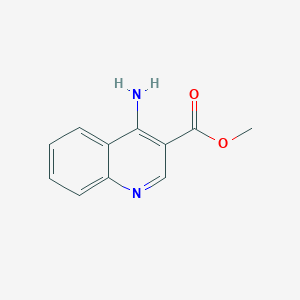
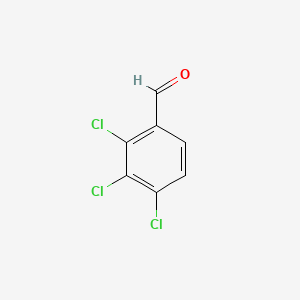





![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

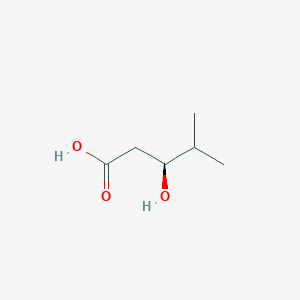
![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)
